2-Bromo-4-fluoro-5-hydroxybenzodifluoride
Overview
Description
2-Bromo-4-fluoro-5-hydroxybenzodifluoride is an organic compound with the molecular formula C7H4BrF3O This compound is of interest due to its unique chemical structure, which includes bromine, fluorine, and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-fluoro-5-hydroxybenzodifluoride typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-fluorophenol, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of strong acids or bases, as well as specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluoro-5-hydroxybenzodifluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or aldehydes, while reduction reactions can convert it to an alkane.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules, such as biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the hydroxyl group.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenols, while oxidation can produce corresponding ketones or aldehydes.
Scientific Research Applications
2-Bromo-4-fluoro-5-hydroxybenzodifluoride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with unique properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and pathways.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-5-hydroxybenzodifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-fluorophenol: Lacks the difluoromethyl group, resulting in different reactivity and applications.
5-(Difluoromethyl)-2-fluorophenol:
4-Bromo-5-(trifluoromethyl)-2-fluorophenol: Contains an additional fluorine atom in the trifluoromethyl group, leading to distinct reactivity and applications.
Uniqueness
2-Bromo-4-fluoro-5-hydroxybenzodifluoride is unique due to the combination of bromine, fluorine, and hydroxyl functional groups. This combination imparts specific reactivity and binding properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
4-bromo-5-(difluoromethyl)-2-fluorophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3O/c8-4-2-5(9)6(12)1-3(4)7(10)11/h1-2,7,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLLFUKDKUPAOLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)F)Br)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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